

# Application Notes and Protocols for ML385 in Mice

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## Compound of Interest

Compound Name: ML385

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Topic: **ML385** Dosage and Administration in Mice For: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the NRF2 inhibitor, **ML385**, in various mouse models based on published research.

## Quantitative Data Summary

The following tables summarize the dosages, administration routes, and pharmacokinetic parameters of **ML385** used in in vivo mouse studies.

Table 1: **ML385** Dosage and Administration in Mice

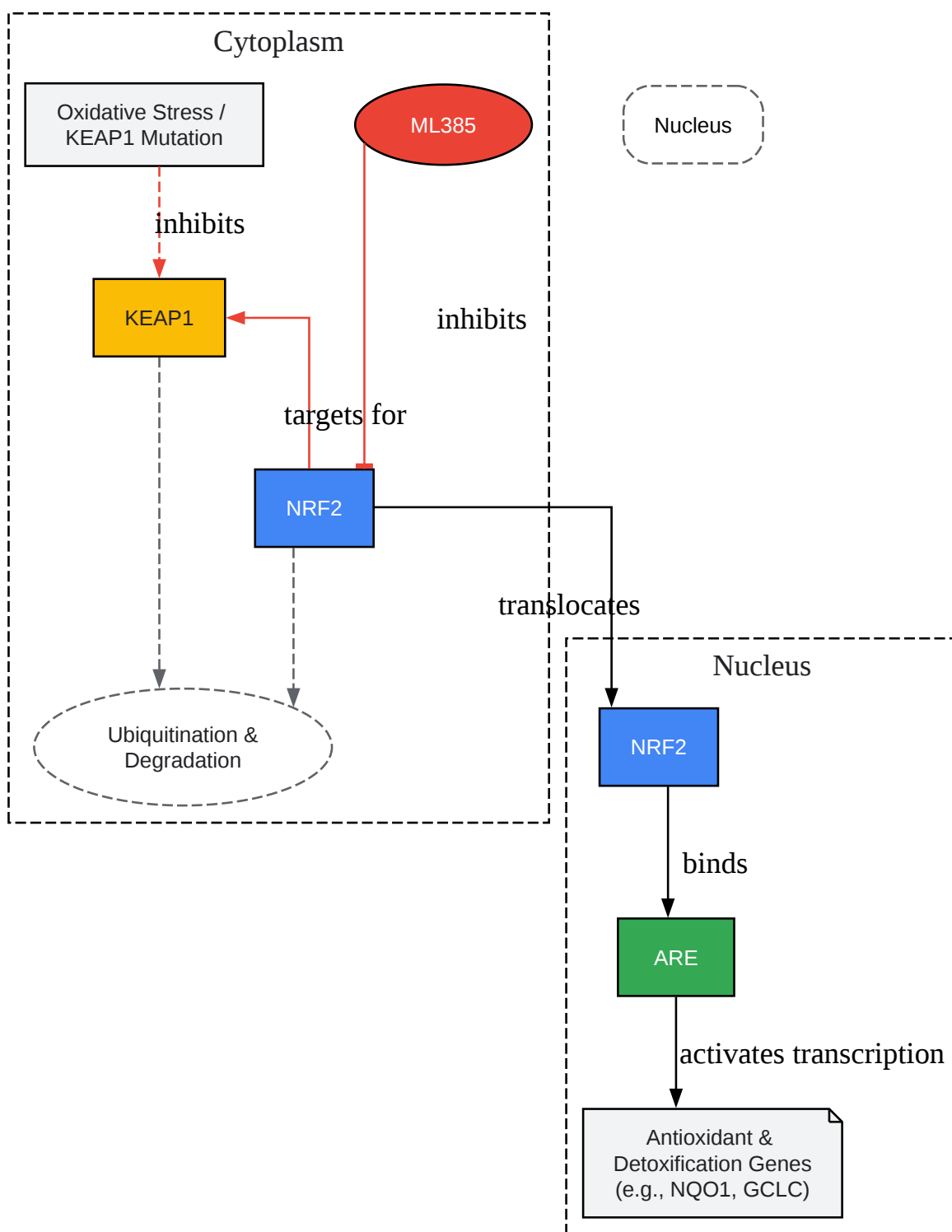
Mouse Strain	Dosage	Administration Route	Frequency	Duration	Experimental Context
CD-1	30 mg/kg	Intraperitoneal (IP)	Single dose	24 hours	Pharmacokinetic analysis[1][2]
Athymic Nude	30 mg/kg	Intraperitoneal (IP)	5 times/week	3-4 weeks	NSCLC xenograft model (with carboplatin) [1][3]
C57B/6	30 mg/kg	Intraperitoneal (IP)	Daily	7 days	Inflammation model[4]
BALB/c	30 mg/kg	Intraperitoneal (IP)	4 times/week	4 weeks	Acute liver failure model[3]
C57BL/6J	10 mg/kg/day	Intraperitoneal (IP)	Daily	Not specified	Hypertension model (with L-buthionine sulfoximine) [5]
C57BL/6	Not specified	Intranasal perfusion	Not specified	Not specified	Silicosis model[6]

Table 2: Pharmacokinetic Profile of **ML385** in Mice

Parameter	Value	Mouse Strain	Dosage	Administration Route
Half-life ( $t_{1/2}$ )	2.82 hours	CD-1	30 mg/kg	Intraperitoneal (IP)[1][2]

## Signaling Pathway and Mechanism of Action

**ML385** is a specific inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2). It functions by directly interacting with the NRF2 protein, which prevents its binding to DNA and the subsequent transcription of its target genes. This action can sensitize cancer cells to chemotherapy and modulate oxidative stress and inflammation.<sup>[1][7]</sup> In some contexts, **ML385** has also been shown to inhibit the PI3K-mTOR signaling pathway.<sup>[8][9]</sup>



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Caption: The NRF2 signaling pathway and the inhibitory action of **ML385**.

## Experimental Protocols

### Preparation of ML385 for In Vivo Administration

The solubility of **ML385** necessitates specific vehicle formulations for intraperitoneal injection.

#### Protocol 1: Solutol/Cremophor EL-based Vehicle<sup>[1]</sup>

- Prepare a vehicle solution consisting of Solutol, Cremophor EL, polyethylene glycol 400 (PEG400), and water in a 15:10:35:40 volumetric ratio.
- Dissolve **ML385** powder in the vehicle to achieve the desired final concentration (e.g., for a 30 mg/kg dose).
- Ensure the solution is clear and homogenous before administration.

#### Protocol 2: DMSO/PEG300/Tween 80-based Vehicle<sup>[2][3]</sup>

- Prepare a stock solution of **ML385** in DMSO (e.g., 25-30 mg/mL).
- For a 1 mL working solution, add the appropriate volume of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
- Add 50 µL of Tween 80 to the mixture and mix until clear.
- Add saline or ddH<sub>2</sub>O to reach the final volume of 1 mL.
- This formulation should be prepared fresh on the day of use.

### Administration via Intraperitoneal (IP) Injection

IP injection is the most commonly reported route for **ML385** administration in mice.<sup>[1][3][4][5]</sup>

Materials:

- **ML385** solution prepared as described above.
- Sterile 1 mL syringe with a 25-27 gauge needle.

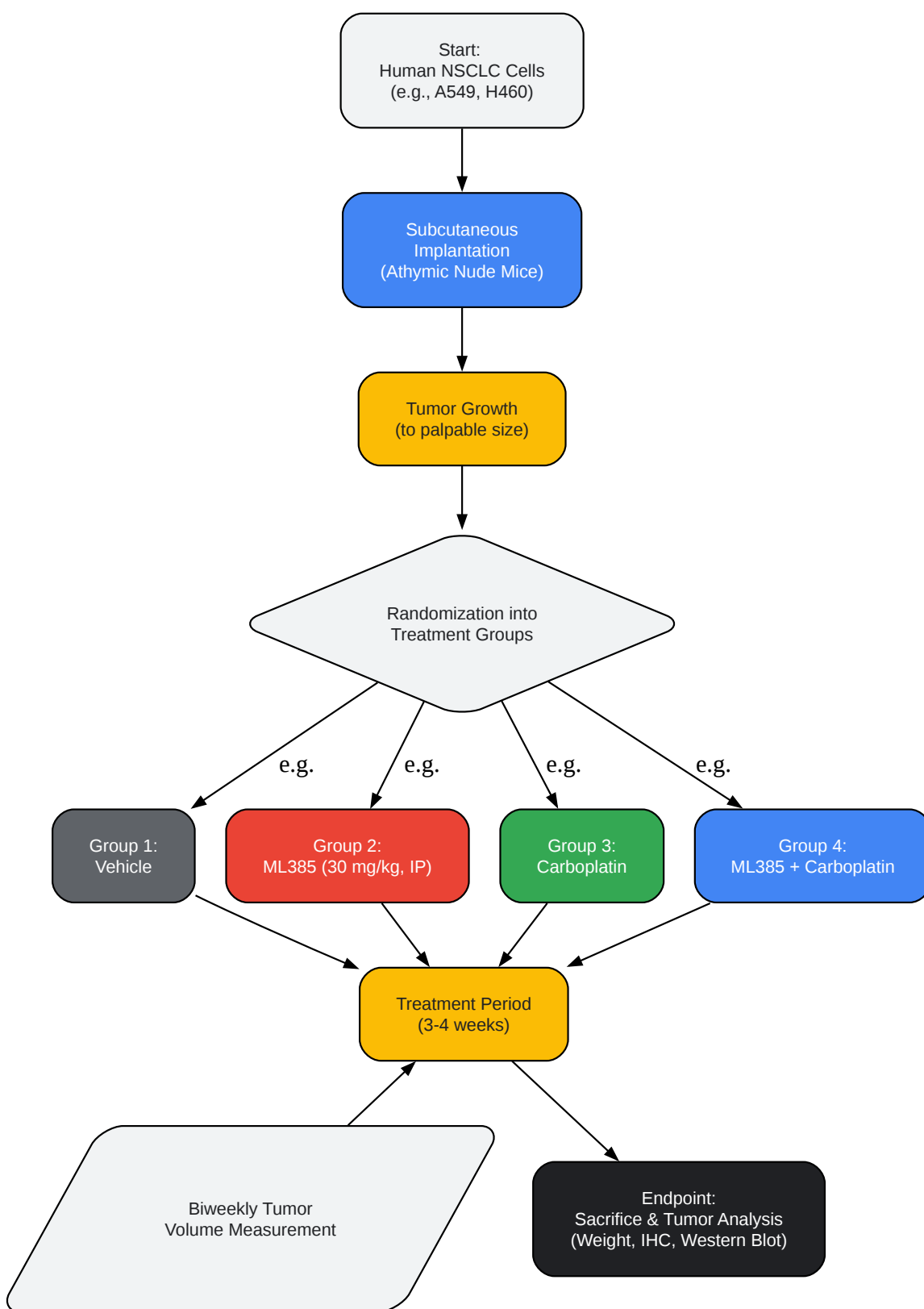
- Mouse restraint device or manual restraint proficiency.

Procedure:

- Manually restrain the mouse, securing the head and tail.
- Position the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid the cecum, bladder, and other vital organs.
- Lift the mouse's hindquarters slightly to cause the abdominal organs to shift forward.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Aspirate gently to ensure the needle has not entered a blood vessel or organ.
- Inject the **ML385** solution slowly and smoothly.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal post-injection for any signs of distress.

## Experimental Workflow: Xenograft Tumor Model

The following workflow describes a typical study evaluating **ML385** in a non-small cell lung cancer (NSCLC) xenograft model.[\[1\]](#)[\[3\]](#)



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Caption: Experimental workflow for an in vivo xenograft study using **ML385**.

## Protocol:

- Cell Culture: Culture human NSCLC cells (e.g., A549 or H460) under standard conditions.
- Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of athymic nude mice.[9]
- Tumor Growth: Allow tumors to grow to a palpable, measurable size.
- Randomization: Randomly assign mice into treatment groups (e.g., Vehicle, **ML385** alone, chemotherapy alone, **ML385** + chemotherapy).[1]
- Treatment: Administer **ML385** (e.g., 30 mg/kg) and other agents via intraperitoneal injection according to the predetermined schedule (e.g., five days a week for 3-4 weeks).[1][3]
- Monitoring: Measure tumor volumes biweekly using calipers. Monitor animal weight and overall health.[1]
- Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Analyze tumors for weight, cell proliferation markers (e.g., Ki-67), and target protein expression (e.g., NRF2) via immunohistochemistry or western blot.[1]

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